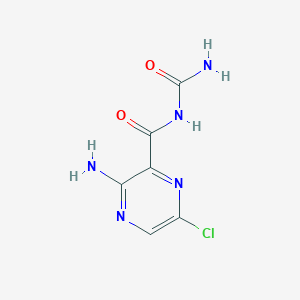
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H5ClN4O. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives followed by amination and carbamoylation reactions. One common method starts with 2,3-dicyano-5-amino-6-chloropyrazine, which is then subjected to hydrolysis and subsequent reactions to introduce the carbamoyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .
化学反応の分析
Types of Reactions
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .
科学的研究の応用
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and antiviral effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
2,3-dicyano-5-amino-6-chloropyrazine: A precursor in the synthesis of 3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide.
3-chloropyrazine-2-carboxamide: Another pyrazine derivative with similar structural features.
N-alkyl-3-(alkylamino)pyrazine-2-carboxamides: Compounds with variations in the alkyl groups attached to the pyrazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C6H6ClN5O2 |
|---|---|
分子量 |
215.60 g/mol |
IUPAC名 |
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN5O2/c7-2-1-10-4(8)3(11-2)5(13)12-6(9)14/h1H,(H2,8,10)(H3,9,12,13,14) |
InChIキー |
SSKYARZHZJWYAM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)N)C(=O)NC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




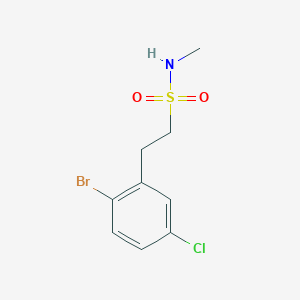

![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)

![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
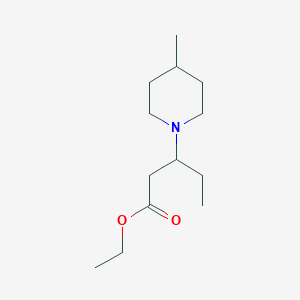
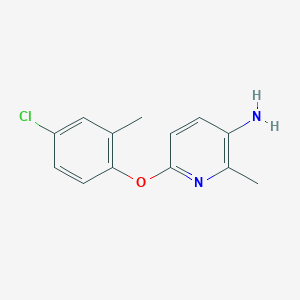
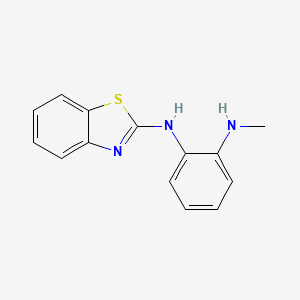
![1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)


